molecular formula C10H20Br2O4 B1667893 1,14-Dibromo-3,6,9,12-tetraoxatetradecane CAS No. 57602-02-5

1,14-Dibromo-3,6,9,12-tetraoxatetradecane

Cat. No.: B1667893
CAS No.: 57602-02-5
M. Wt: 364.07 g/mol
InChI Key: VYNNYZUBABMNTB-UHFFFAOYSA-N
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Preparation Methods

1,14-Dibromo-3,6,9,12-tetraoxatetradecane can be synthesized from pentaethylene glycol. The synthetic route involves the reaction of pentaethylene glycol with a brominating agent under controlled conditions to introduce the bromine atoms at the terminal positions of the molecule . Industrial production methods typically involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity of the final product.

Chemical Reactions Analysis

1,14-Dibromo-3,6,9,12-tetraoxatetradecane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromide groups in the compound are good leaving groups, making it suitable for nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides.

    Cross-Linking Reactions: Due to its bifunctional nature, it can be used to cross-link polymers, forming networks that enhance the mechanical properties of the material.

    Oxidation and Reduction Reactions: While less common, the compound can also participate in oxidation and reduction reactions under specific conditions.

Scientific Research Applications

1,14-Dibromo-3,6,9,12-tetraoxatetradecane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,14-Dibromo-3,6,9,12-tetraoxatetradecane primarily involves its ability to act as a cross-linking agent. The bromide groups in the compound can be displaced by nucleophiles, leading to the formation of covalent bonds between different molecules or within the same molecule. This cross-linking process can significantly alter the physical and chemical properties of the material, making it more robust and versatile .

Comparison with Similar Compounds

1,14-Dibromo-3,6,9,12-tetraoxatetradecane is unique due to its specific structure and the presence of four oxygen atoms in the backbone, which increases its solubility in aqueous media. Similar compounds include:

These compounds share some functional similarities but differ in their specific applications and reactivity profiles.

Properties

IUPAC Name

1,2-bis[2-(2-bromoethoxy)ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20Br2O4/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYNNYZUBABMNTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCBr)OCCOCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20Br2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50454837
Record name 1,14-DIBROMO-3,6,9,12-TETRAOXATETRADECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57602-02-5
Record name 1,14-Dibromo-3,6,9,12-tetraoxatetradecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57602-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,14-DIBROMO-3,6,9,12-TETRAOXATETRADECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50454837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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